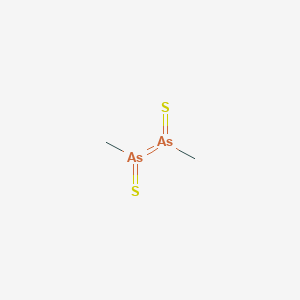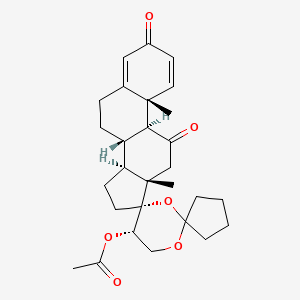![molecular formula C20H22O2 B13737168 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol is a complex organic compound characterized by the presence of hydroxyl groups and methylprop-2-enyl substituents on a phenolic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol typically involves the alkylation of a phenolic compound with methylprop-2-enyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common .
化学反应分析
Types of Reactions
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds .
科学研究应用
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methylbut-2-enyl diphosphate: Similar in structure but contains a diphosphate group.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group instead of methylprop-2-enyl.
Uniqueness
4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol is unique due to its dual methylprop-2-enyl substituents, which confer distinct chemical properties and reactivity compared to other phenolic compounds .
属性
分子式 |
C20H22O2 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
4-[4-hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol |
InChI |
InChI=1S/C20H22O2/c1-13(2)9-17-11-15(5-7-19(17)21)16-6-8-20(22)18(12-16)10-14(3)4/h5-8,11-12,21-22H,1,3,9-10H2,2,4H3 |
InChI 键 |
RMFDYAFICDMNOX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


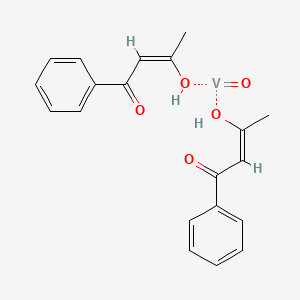

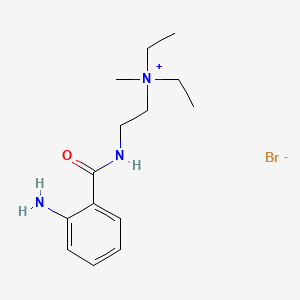
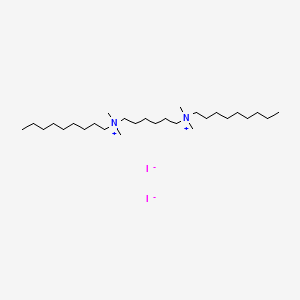
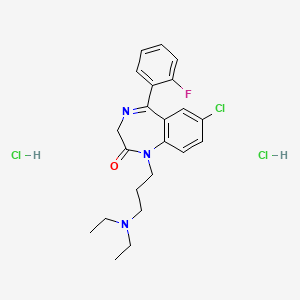
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
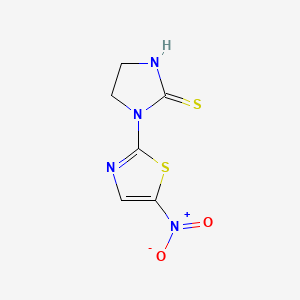
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

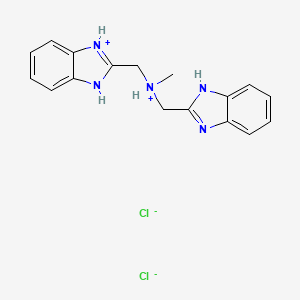

![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
